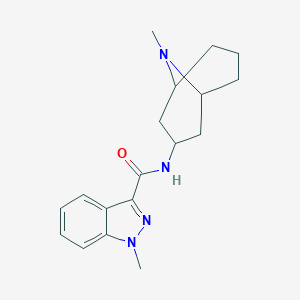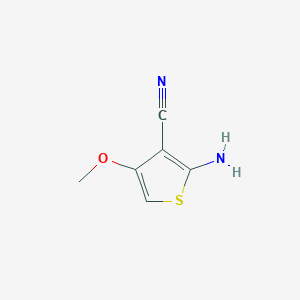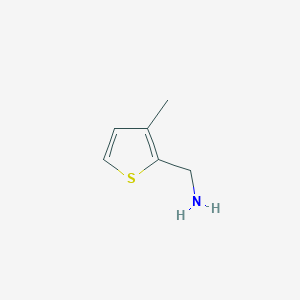
Granisetronum
Overview
Description
Granisetronum is a synthetic compound that belongs to the class of serotonin receptor antagonists. It has been studied extensively in the laboratory and is being used in clinical settings for a variety of indications.
Scientific Research Applications
Selective 5-HT3 Receptor Antagonism : Granisetron acts as a potent and selective antagonist of the 5-HT3 receptor, making it valuable in neuroscience and pharmacology research (Sanger & Nelson, 1989).
Protection Against Acute Lung Injury : It has been shown to protect against sepsis-induced acute lung injury by suppressing macrophage Cxcl1/Cxcl2 expression and neutrophil recruitment in the lung (Wang et al., 2019).
Improving Memory Function : Granisetron improves memory acquisition in spatial recognition and fear memory, possibly involving nitric oxide (Javadi-Paydar et al., 2012).
Potential in Irritable Bowel Syndrome : It may reduce rectal sensitivity and post-prandial motility in patients with irritable bowel syndrome (Prior & Read, 1993).
Antiemetic Therapy in Cancer Patients : Granisetron significantly reduces nausea and vomiting in cancer patients following high-dose cisplatin administration, suggesting its use as an antiemetic therapy (Plosker & Goa, 1991).
Pain Reduction in TMJ Arthritis : It shows an immediate, short-lasting effect in reducing pain in temporomandibular joint (TMJ) inflammatory arthritis (Voog et al., 2000).
Preventing Chemotherapy-Induced Nausea : Granisetron is effective in preventing delayed nausea and vomiting induced by cisplatin-based chemotherapy, either alone or with methylprednisolone (Gebbia et al., 1995).
Prophylactic Treatment of Chemotherapy-Induced Nausea and Vomiting : It is an effective and well-tolerated agent for this purpose, with efficacy equivalent or superior to other available agents (Yarker & McTavish, 1994).
Nasal Delivery System for Chemotherapy and Radiotherapy-Induced Nausea : Granisetron mucoadhesive chitosan microspheres show potential as a nasal delivery system (Pandey et al., 2020).
Postoperative Nausea and Vomiting Reduction : Its effectiveness extends to reducing postoperative nausea and vomiting in various surgeries, including breast and middle ear surgery (Fujii, Tanaka, & Toyooka, 1997).
Metabolism in Human Liver Microsomes : Its metabolism involves 7-hydroxy and 9'-desmethyl metabolites, with CYP3A3/4 playing a role in the metabolic process (Bloomer et al., 1994).
Use in Cytostatic Chemotherapy : Granisetron is effective in treating emesis associated with cytostatic chemotherapy, showing a high complete anti-emetic response rate (Tabona, 1990).
Potential Cardiac Side Effects : It may cause cardiac side effects such as sinus bradycardia in patients receiving multiple courses of cytotoxic chemotherapy (Watanabe et al., 1995).
Application in Pharmaceutical Preparations : A method has been developed for determining granisetron in pharmaceutical preparations, including tablets and parenteral dosage forms (Hewala, Bedair, & Shousha, 2013).
Nasal Absorption Studies : Studies show that granisetron is well absorbed through the nasal route, with bioavailability comparable to intravenous administration (Woo, 2007).
Mechanism of Action
Target of Action
Granisetron, also known as Granisetronum, is a potent, selective antagonist of 5-HT3 receptors . These receptors are a type of serotonin receptor, and they play a crucial role in the transmission of signals in the brain and gastrointestinal tract .
Mode of Action
Granisetron works by blocking the action of serotonin on 5-HT3 receptors . This blocking action is achieved both centrally, in the medullary chemoreceptor zone, and peripherally, in the gastrointestinal tract . By inhibiting these receptors, Granisetron prevents the triggering of the vomiting reflex, which is often stimulated by certain medical treatments such as chemotherapy .
Biochemical Pathways
The primary biochemical pathway affected by Granisetron is the serotonergic pathway . By blocking the 5-HT3 receptors, Granisetron inhibits the action of serotonin, a neurotransmitter that can trigger nausea and vomiting . This results in the prevention of these symptoms, particularly in patients undergoing treatments that can stimulate the release of serotonin, such as chemotherapy .
Pharmacokinetics
Granisetron exhibits good bioavailability, with approximately 60% of the drug being absorbed when administered orally . It has a protein binding of about 65% and distributes freely between plasma and red blood cells . Granisetron is metabolized in the liver, primarily through N-demethylation and aromatic ring oxidation, followed by conjugation . The elimination half-life of Granisetron ranges from 3 to 14 hours , and it is excreted both renally (11-12%) and fecally (38%) .
Result of Action
The primary result of Granisetron’s action is the prevention of nausea and vomiting . This is particularly beneficial for patients undergoing chemotherapy, radiation therapy, or postoperative recovery, as these treatments can often induce these symptoms . By blocking the action of serotonin on 5-HT3 receptors, Granisetron can effectively mitigate these side effects, improving the patient’s comfort and quality of life .
Action Environment
The efficacy and stability of Granisetron can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the patient’s gastrointestinal environment, which can be influenced by factors such as diet and the presence of other medications . Additionally, the drug’s metabolism can be affected by the patient’s liver function, which can be influenced by factors such as age, disease state, and the presence of other medications . Therefore, it’s important for healthcare providers to consider these factors when prescribing and administering Granisetron .
Future Directions
Granisetron continues to be a valuable tool in the management of chemotherapy-induced, radiation-induced, and postoperative nausea and vomiting . Its use in special patient populations, such as patients refractory to antiemetic treatment, patients with hepatic or renal impairment, and children, has also been shown to be effective and well-tolerated . Future research may focus on further optimizing its use in these and other settings.
Biochemical Analysis
Biochemical Properties
Granisetronum interacts with type 3 serotonergic (5-HT3) receptors . It has little or no affinity for other serotonin receptors, including 5-HT1, 5-HT1A, 5-HT1B/C, or 5-HT2; for alpha 1-, alpha 2-, or beta-adrenoreceptors; for dopamine D2 receptors; for histamine H1 receptors; for benzodiazepine receptors; for picrotoxin receptors; or for opioid receptors .
Cellular Effects
This compound’s main effect is to reduce the activity of the vagus nerve, which is a nerve that activates the vomiting center in the medulla oblongata . In most human studies, this compound has had little effect on blood pressure, heart rate, or electrocardiogram (ECG) .
Molecular Mechanism
The antiemetic activity of this compound is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) . It does not have much effect on vomiting due to motion sickness .
Temporal Effects in Laboratory Settings
The temporal relationship between the emetogenic action of emetogenic drugs and the release of serotonin, as well as the efficacy of antiemetic agents suggest that chemotherapeutic agents release serotonin from the enterochromaffin cells of the small intestine by causing degenerative changes in the GI tract .
Dosage Effects in Animal Models
Animal models are widely used to develop newer drugs for treatment of various conditions .
Metabolic Pathways
This compound is metabolized in the liver . The metabolism of this compound can be decreased when combined with Levoketoconazole .
Transport and Distribution
This compound is distributed within cells and tissues through the bloodstream. It is metabolized in the liver and excreted in the urine and feces .
Subcellular Localization
It is known to interact with 5-HT3 receptors, which are found in various parts of the cell .
properties
IUPAC Name |
1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWNKCLOYSRHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861188 | |
| Record name | 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Granisetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.34e-01 g/L | |
| Record name | Granisetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
109889-09-0 | |
| Record name | 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl)indazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Granisetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
219 °C (hydrochloride salt) | |
| Record name | Granisetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)








![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)
